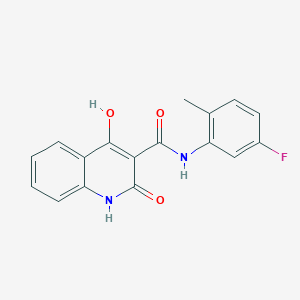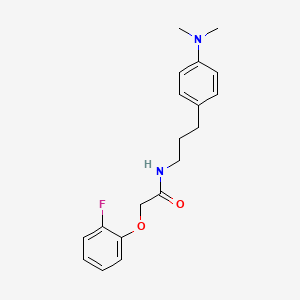
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H23FN2O2 and its molecular weight is 330.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
- A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, focusing on novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds showed promising activities against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic models, highlighting the potential of structurally related compounds for therapeutic development (Rani et al., 2014).
Analytical Methods for Compound Characterization
- Research on RP-HPLC determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide (a compound with structural similarities) and its interrelated substances demonstrated an analytical method for separating and quantifying related compounds, indicating the importance of analytical chemistry in the quality control of chemical synthesis (Wei-hua, 2010).
Mechanism and Kinetics of Acetylation
- The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was investigated. This research into the mechanism and kinetics of acetylation reactions can provide insights into the synthesis and modification of related compounds (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-22(2)16-11-9-15(10-12-16)6-5-13-21-19(23)14-24-18-8-4-3-7-17(18)20/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHSLCHAVHWZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)
![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)
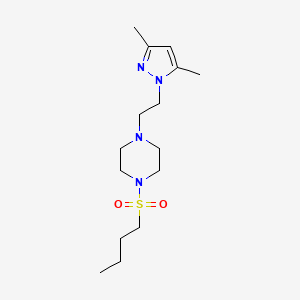
![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)
![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)
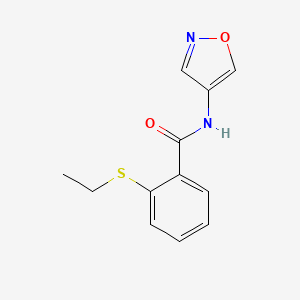
![N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2377227.png)
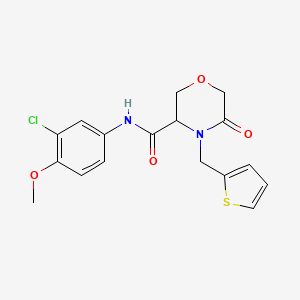
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)
![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)
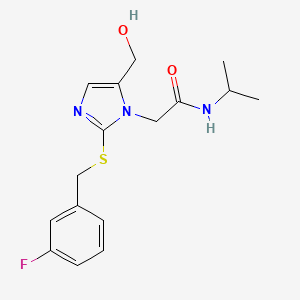
![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)
